2-(4-Nitrophenoxy)butanoic acid chemical properties
2-(4-Nitrophenoxy)butanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(4-Nitrophenoxy)butanoic Acid
Disclaimer: Direct experimental data for 2-(4-Nitrophenoxy)butanoic acid is not extensively available in public literature. This guide has been synthesized by a Senior Application Scientist to provide a robust predictive overview based on the well-established chemical principles of its constituent functional groups and data from closely related structural analogs. All properties and reaction protocols should be treated as well-informed projections until validated experimentally.
Core Molecular Profile and Structural Analysis
2-(4-Nitrophenoxy)butanoic acid is a chiral carboxylic acid featuring a distinct combination of functional groups that dictate its chemical behavior. The molecule integrates a butanoic acid chain, an ether linkage at the alpha-position (C2), and a para-substituted nitrophenyl ring. This unique architecture suggests its potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
The core structure consists of:
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A Carboxylic Acid Moiety (-COOH): The primary site of acidity and a handle for numerous derivatization reactions such as esterification and amidation.
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A p-Nitrophenyl Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the molecule's acidity and the reactivity of the aromatic ring.
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An Ether Linkage (-O-): Connects the aromatic ring to the chiral center of the butanoic acid chain, providing rotational flexibility while being generally stable under non-extreme conditions.
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A Chiral Center: The C2 carbon is a stereocenter, meaning the molecule can exist as two enantiomers (R and S), a factor of critical importance in drug development.
Below is the chemical structure of 2-(4-Nitrophenoxy)butanoic acid.
Caption: Structure of 2-(4-Nitrophenoxy)butanoic acid.
Core Chemical Identifiers (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | Calculated |
| Molecular Weight | 209.20 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | White to pale yellow solid | Inferred from analogs[1] |
Physicochemical Properties: An Inferential Analysis
The physicochemical properties are dictated by the interplay between the polar carboxylic acid and nitro groups and the nonpolar hydrocarbon chain and phenyl ring.
| Property | Predicted Value / Observation | Rationale & Expert Insights |
| Melting Point | 110-130 °C | Based on the melting point of the structural isomer 2-(4-Nitrophenyl)butyric acid (122-123 °C). The ether linkage may slightly lower the melting point compared to the direct C-C bond due to changes in crystal packing efficiency.[1] |
| pKa | ~3.8 - 4.2 | The electron-withdrawing nitro group on the phenoxy ring will inductively stabilize the carboxylate anion, making the acid stronger (lower pKa) than butanoic acid (pKa ≈ 4.8). This effect is attenuated by the ether oxygen and the distance from the carboxyl group. The pKa is expected to be similar to or slightly higher than that of 2-(4-Nitrophenyl)butyric acid (predicted pKa ~3.91).[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone). Sparingly soluble in water. | The carboxylic acid group imparts polarity and allows for deprotonation in basic aqueous solutions, increasing solubility. However, the overall molecule has significant nonpolar character from the phenyl ring and alkyl chain, favoring solubility in organic solvents. |
| LogP | 2.0 - 2.5 | The combination of a lipophilic aromatic ring and a hydrophilic carboxylic acid suggests a moderate octanol-water partition coefficient, a key parameter in drug design for membrane permeability. |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Williamson Ether Synthesis
A robust and logical method for preparing 2-(4-Nitrophenoxy)butanoic acid is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2] For this specific target, the reaction would proceed between the sodium salt of 4-nitrophenol and an ester of 2-bromobutanoic acid, followed by ester hydrolysis.
Causality of Experimental Design:
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Choice of Nucleophile: 4-nitrophenol is used because its conjugate base (4-nitrophenoxide) is a good nucleophile, and the C-O bond of the phenoxide is not easily cleaved. Reacting an alkoxide derived from 2-hydroxybutanoic acid with p-nitrohalobenzene would be less efficient due to the lower reactivity of aryl halides in Sₙ2 reactions.[3]
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Protecting Group: The carboxylic acid of 2-bromobutanoic acid must be protected, typically as an ester (e.g., ethyl ester), to prevent it from acting as a competing nucleophile or being deprotonated by the base.
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Reaction Conditions: A polar aprotic solvent like DMF or DMSO is ideal as it solvates the cation of the base without hindering the nucleophile, thus accelerating the Sₙ2 reaction.[2]
Caption: Proposed workflow for the synthesis of the target compound.
Key Reaction Protocols
Protocol 1: Synthesis of Ethyl 2-(4-nitrophenoxy)butanoate
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Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL/mmol of 4-nitrophenol).
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Deprotonation: Add 4-nitrophenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Self-Validation: Cessation of H₂ gas evolution indicates complete formation of the phenoxide.
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Sₙ2 Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Add ethyl 2-bromobutanoate (1.05 eq) dropwise. Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
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Workup: Cool the reaction to room temperature and carefully quench with saturated NH₄Cl solution. Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the desired ester.
Protocol 2: Hydrolysis to 2-(4-Nitrophenoxy)butanoic acid
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Setup: Dissolve the purified ester from Protocol 1 in a mixture of THF and water (e.g., 2:1 ratio).
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Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature. Self-Validation: Monitor by TLC for the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid.
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Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
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Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The product should precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Chemical Reactivity Profile
The molecule's reactivity is governed by its three primary functional groups.
Caption: Key reactivity pathways for the title compound.
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At the Carboxyl Group: This is the most versatile site for modification. Standard protocols for esterification (Fischer esterification with an alcohol and acid catalyst) and amide bond formation (using coupling agents like DCC or EDC) are applicable. It can also be converted to a more reactive acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[4]
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At the Nitro Group: The nitro group can be readily reduced to an aniline (amino group). This transformation is fundamental in drug development, as it converts an electron-withdrawing group into an electron-donating and nucleophilic one, opening pathways for further derivatization (e.g., acylation, diazotization). Catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl) are standard methods.
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At the Ether Linkage: Aryl ethers are notably stable. Cleavage requires harsh conditions, such as refluxing with strong acids like HBr, and is generally not a synthetically useful transformation unless specifically desired.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals.
| Spectroscopy | Predicted Key Signals / Features | Rationale |
| ¹H NMR | ~10-12 ppm (broad s, 1H): Carboxylic acid proton.~8.2 ppm (d, 2H): Aromatic protons ortho to -NO₂.~7.1 ppm (d, 2H): Aromatic protons ortho to ether.~4.8 ppm (t, 1H): C2-H (chiral proton).~2.0 ppm (m, 2H): C3-H₂ (methylene).~1.0 ppm (t, 3H): C4-H₃ (methyl). | The carboxylic proton is highly deshielded. The -NO₂ group strongly deshields ortho protons, while the ether oxygen shields its ortho protons. The C2 proton is deshielded by both the adjacent oxygen and carbonyl group. |
| ¹³C NMR | ~175-180 ppm: C1 (Carbonyl carbon).~162 ppm: Aromatic C attached to ether O.~142 ppm: Aromatic C attached to -NO₂.~126 ppm: Aromatic C's ortho to -NO₂.~115 ppm: Aromatic C's ortho to ether O.~75-80 ppm: C2 (Chiral carbon).~25-30 ppm: C3 (Methylene carbon).~10-15 ppm: C4 (Methyl carbon). | The carbonyl carbon is significantly deshielded. The effect of the substituents on the aromatic carbon chemical shifts is predictable, with the -NO₂ carbon being deshielded and the ether-linked carbon being highly deshielded. The C2 carbon is deshielded by the adjacent oxygen. |
| IR Spectroscopy | 3300-2500 cm⁻¹ (very broad): O-H stretch of H-bonded carboxylic acid.~1710 cm⁻¹ (strong): C=O stretch of carboxylic acid.~1520 & 1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of aryl ether. | These are highly characteristic absorption bands for the respective functional groups, providing a clear diagnostic fingerprint for the molecule. |
| Mass Spec. | M⁺ at m/z = 209: Molecular ion peak.m/z = 164: Loss of -COOH (M-45).m/z = 139: 4-Nitrophenol fragment.m/z = 73: Butyryl fragment [CH(CH₂CH₃)CO]⁺. | Fragmentation is expected to occur via cleavage of the bonds alpha to the carbonyl group and at the ether linkage. |
Potential Applications in Research and Drug Development
While specific applications are not documented, the structure of 2-(4-Nitrophenoxy)butanoic acid allows for informed speculation on its utility.
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Scaffold for Medicinal Chemistry: The molecule serves as an excellent starting point for building libraries of drug candidates. The carboxylic acid can be converted to amides or esters to interact with biological targets, while the nitro group can be reduced to an amine and functionalized to explore structure-activity relationships.
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Intermediate for Bioactive Agents: It is a key structural analog of 2-(4-Nitrophenyl)butyric acid, which is an intermediate in the synthesis of the anti-platelet agent Indobufen.[1] This suggests its potential in synthesizing other pharmacologically active compounds.
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Linker and Spacer Technology: Molecules with similar structures, such as 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid, are used as photolabile linkers in solid-phase synthesis and proteomics.[5][6] The nitrophenyl group can be modified for photocleavage, and the carboxylic acid provides an attachment point, suggesting potential applications in developing novel chemical biology tools.
Safety and Handling
GHS Hazard Profile (Inferred): Based on analogs like 2-(4-nitrophenyl)butyric acid and general hazards of the functional groups.
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Acute Toxicity, Oral: May be harmful if swallowed.
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Skin Corrosion/Irritation: Likely to cause skin irritation.
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Eye Damage/Irritation: Likely to cause serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling and Storage Recommendations:
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Personal Protective Equipment (PPE): Wear standard chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong bases, oxidizing agents, and reducing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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Chemsrc. (2023). 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. Retrieved January 26, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved January 26, 2026, from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 26, 2026, from [Link]
- Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.
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PrepChem.com. (2023). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Kaplan MCAT Prep. (2019, September 27). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives [Video]. YouTube. [Link]
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Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
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Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. [Link]
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PubChem. (n.d.). 4-Nitrophenyl butyrate. Retrieved January 26, 2026, from [Link]
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American Chemical Society. (2021). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. [Link]
